molecular formula C21H24O B1584160 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene CAS No. 95480-29-8

1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene

Cat. No.: B1584160
CAS No.: 95480-29-8
M. Wt: 292.4 g/mol
InChI Key: QRMMWBMCJKXXKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further substituted with an ethoxy group and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene typically involves the following steps:

    Preparation of 4-Ethoxyphenylacetylene: This can be achieved through the Sonogashira coupling reaction between 4-ethoxyiodobenzene and acetylene in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of this compound: The 4-ethoxyphenylacetylene is then subjected to a Friedel-Crafts alkylation reaction with pentylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form diketones or carboxylic acids.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ethoxy and pentyl groups can modulate the compound’s hydrophobicity and binding affinity. These interactions can influence various biological processes, such as enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(4-Butylphenyl)ethynyl)-4-ethoxybenzene: Similar structure but with a butyl group instead of a pentyl group.

    1-(2-(4-Ethoxyphenyl)ethynyl)-4-propylbenzene: Similar structure but with a propyl group instead of a pentyl group.

Uniqueness

1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene is unique due to the presence of the pentyl group, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. This uniqueness can make it more suitable for specific applications compared to its analogs.

Properties

IUPAC Name

1-ethoxy-4-[2-(4-pentylphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O/c1-3-5-6-7-18-8-10-19(11-9-18)12-13-20-14-16-21(17-15-20)22-4-2/h8-11,14-17H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMMWBMCJKXXKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346183
Record name 1-Ethoxy-4-[(4-pentylphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95480-29-8
Record name 1-Ethoxy-4-[(4-pentylphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene
Reactant of Route 2
Reactant of Route 2
1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene
Reactant of Route 3
Reactant of Route 3
1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene
Reactant of Route 4
Reactant of Route 4
1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene
Reactant of Route 5
Reactant of Route 5
1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene
Reactant of Route 6
Reactant of Route 6
1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.